Benzyl-methyl-(R)-pyrrolidin-3-yl-amine
CAS No.: 1354009-52-1
Cat. No.: VC8234737
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1354009-52-1 | 
|---|---|
| Molecular Formula | C12H18N2 | 
| Molecular Weight | 190.28 g/mol | 
| IUPAC Name | (3R)-N-benzyl-N-methylpyrrolidin-3-amine | 
| Standard InChI | InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | 
| Standard InChI Key | YYCPQEKHXOHJNG-GFCCVEGCSA-N | 
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCNC2 | 
| SMILES | CN(CC1=CC=CC=C1)C2CCNC2 | 
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCNC2 | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₈N₂ (molecular weight: 190.28 g/mol). Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the N1 position with a benzyl group (C₆H₅CH₂) and a methyl group (CH₃). The stereochemistry at C3 is designated as R, conferring enantioselective interactions in biological systems .
Key Structural Attributes:
- 
Pyrrolidine Core: Enhances rigidity and influences pharmacokinetic properties .
 - 
Benzyl Group: Imparts lipophilicity, aiding blood-brain barrier penetration .
 - 
Methyl Group: Modulates electronic effects and steric hindrance .
 
Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Density | 1.02 g/cm³ | |
| Boiling Point | 100–105°C (3 mmHg) | |
| Specific Rotation ([α]₂₀^D) | +1.99° (neat) | |
| pKa | 9.74 (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DCM, acetonitrile) | 
The compound’s chiral nature (specific rotation) is critical for its biological activity, as enantiomers often exhibit divergent receptor binding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
- 
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
 - 
N-Alkylation:
- 
Benzylation: Reaction with benzyl chloride (C₆H₅CH₂Cl) in the presence of NaH.
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Methylation: Use of methyl iodide (CH₃I) or dimethyl sulfate .
Example: 
Yield: 60–75%.
 - 
 
Enantioselective Synthesis
- 
Chiral Resolution: Use of tartaric acid derivatives to separate enantiomers .
 - 
Asymmetric Catalysis: Hydrogenation of imines with Ru-BINAP catalysts (ee > 90%) .
 
Industrial Manufacturing
- 
Batch Reactors: Preferred for small-scale production (e.g., 10–100 kg).
 - 
Continuous Flow Systems: Enhance efficiency for large-scale synthesis (>1 ton/year).
 
Pharmacokinetics
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Absorption: High oral bioavailability (F = 85%) due to lipophilicity .
 - 
Metabolism: Hepatic oxidation via CYP3A4 to inactive metabolites .
 - 
Half-Life: 2.5 hours in rodent models.
 
Comparative Analysis with Structural Analogues
The R-configuration is optimal for target engagement, while N-methylation enhances metabolic stability .
Industrial and Research Applications
Pharmaceutical Intermediates
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Janus Kinase (JAK) Inhibitors: Used in synthesizing pyrrolo[2,3-d]pyrimidines for autoimmune diseases .
 - 
Antidepressants: Precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs).
 
Catalysis
| Parameter | Detail | Source | 
|---|---|---|
| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |
| Hazard Classification | Irritant (skin/eyes) | |
| Regulatory Status | Not FDA-approved; research use only | 
Recent Advancements (2021–2025)
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